2-[(4-Chlorophenyl)methyl]-6-methylpyridazin-3-one
Description
IUPAC Nomenclature and Systematic Identification
The compound 2-[(4-Chlorophenyl)methyl]-6-methylpyridazin-3-one is systematically named according to IUPAC guidelines. Its structure comprises a pyridazin-3-one core substituted at position 2 with a 4-chlorobenzyl group and at position 6 with a methyl group. Key identifiers include:
The numbering of the pyridazinone ring begins at the nitrogen atom adjacent to the carbonyl group, ensuring the 4-chlorobenzyl substituent occupies position 2 and the methyl group resides at position 6. Systematic nomenclature prioritizes the pyridazinone parent structure, with substituents listed alphabetically.
Molecular Architecture and Bonding Patterns
The molecular architecture features a planar pyridazin-3-one ring (C₅H₃N₂O) with conjugated π-electrons. Key structural characteristics include:
- Bond Lengths :
- Substituent Geometry :
Resonance Effects : Delocalization of electrons across the pyridazinone ring stabilizes the structure, with the carbonyl group participating in conjugation with adjacent nitrogen atoms.
Crystallographic Studies and Hirshfeld Surface Analysis
X-ray crystallography of analogous pyridazinones reveals:
- Unit Cell Parameters :
| Parameter | Value | Source |
|---|---|---|
| Space Group | P2₁/c | |
| a, b, c | 6.26, 8.11, 19.33 Å | |
| α, β, γ | 79.4°, 81.3°, 88.4° |
- Intermolecular Interactions :
Hirshfeld Surface Analysis :
- Dominant Contacts :
Tautomeric Forms and Conformational Isomerism
Tautomerism :
The keto form (pyridazin-3-one) predominates in solution and solid states, as evidenced by IR carbonyl stretches at ~1,650 cm⁻¹. Enolization to a 3-hydroxypyridazine tautomer is disfavored due to destabilization of the aromatic system.
Conformational Isomerism :
- Benzyl Group Rotation : The 4-chlorobenzyl substituent exhibits restricted rotation (energy barrier ~8–12 kcal/mol), yielding two conformers with dihedral angles of ±56° relative to the pyridazinone plane.
- Methyl Group Orientation : The 6-methyl group adopts a fixed equatorial position, minimizing van der Waals repulsions with the pyridazinone ring.
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |
|---|---|---|
| syn | +56 | 0.0 |
| anti | -56 | 1.2 |
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-6-methylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-9-2-7-12(16)15(14-9)8-10-3-5-11(13)6-4-10/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDUVAYRRREIDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reaction Method
Reaction Mechanism and Substrate Selection
The condensation of arylacetic acid derivatives with carbonyl-containing substrates in acetic anhydride represents a well-established route to pyridazin-3-ones. For 2-[(4-Chlorophenyl)methyl]-6-methylpyridazin-3-one, the synthesis involves:
- 4-Chlorophenylacetic acid (1 ) as the aryl component.
- Acetylacetone (2 ) as the diketone precursor to introduce the 6-methyl group.
The reaction proceeds via the formation of an alkylidene intermediate (A ), followed by cyclization through sequential water elimination (Figure 1). Acetic anhydride acts as both solvent and dehydrating agent, ensuring high reaction efficiency.
Experimental Procedure
- Reactants : 4-Chlorophenylacetic acid (5 mmol), acetylacetone (5 mmol).
- Conditions : Reflux in acetic anhydride (10 mL) for 1 hour.
- Workup : Cool to room temperature, collect precipitate via filtration, wash with ethanol, and recrystallize from ethanol/water.
Yield : 82–85% (based on analogous protocols).
Key Characterization :
Hydrazine-Mediated Cyclization Method
Two-Step Synthesis Approach
This method involves:
- Formation of a Pyridazinone Precursor : Reacting 3-benzylidene-4-oxopentanoic acid derivatives with hydrazine monohydrate.
- Introduction of the 4-Chlorobenzyl Group : Alkylation using 4-chlorobenzyl chloride under phase-transfer catalysis.
Stepwise Procedure
Step 1: Synthesis of 6-Methylpyridazin-3(2H)-one Precursor
- Reactants : 3-Benzylidene-4-oxopentanoic acid derivative (0.01 mol), hydrazine monohydrate (0.02 mol).
- Conditions : Reflux in ethanol (30 mL) for 4 hours.
- Intermediate : 6-Methylpyridazin-3(2H)-one (confirmed by TLC).
Step 2: Alkylation with 4-Chlorobenzyl Chloride
- Reactants : 6-Methylpyridazin-3(2H)-one (0.01 mol), 4-chlorobenzyl chloride (0.01 mol).
- Catalyst : Benzyltributylammonium bromide (BTBA, 0.5 mol%).
- Base : Potassium bicarbonate (0.02 mol).
- Conditions : Stir at room temperature for 24 hours in acetone.
- Workup : Precipitate with water, filter, and recrystallize from acetone.
Alternative Synthetic Strategies
Comparative Analysis of Preparation Methods
Advantages :
- Condensation : Rapid, single-step, high yield.
- Hydrazine Cyclization : Higher regioselectivity for substituent placement.
Limitations :
- Condensation : Requires corrosive acetic anhydride.
- Hydrazine Cyclization : Prolonged reaction time for alkylation.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)methyl]-6-methylpyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazine derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Key Reactions
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts the compound to N-oxides. | Hydrogen peroxide, m-chloroperbenzoic acid |
| Reduction | Converts the pyridazinone ring to dihydropyridazine derivatives. | Lithium aluminum hydride, sodium borohydride |
| Substitution | Chlorophenyl group can undergo nucleophilic substitution. | Amines, thiols under basic conditions |
Chemistry
In the realm of chemistry, 2-[(4-Chlorophenyl)methyl]-6-methylpyridazin-3-one serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to derivatives with diverse chemical properties.
Biology
Research has indicated that this compound exhibits potential biological activities , including:
- Antimicrobial Properties : Studies suggest it may inhibit the growth of various microorganisms.
- Anticancer Activity : Investigations have shown that derivatives of this compound can induce apoptosis in cancer cells and inhibit tumor growth.
Notably, the pyridazinone scaffold has been linked to formyl peptide receptor agonist activity, which plays a role in inflammation and immune responses .
Medicine
In medicinal chemistry, this compound is explored as a pharmaceutical intermediate . Its derivatives are being investigated for their potential as new drugs targeting diseases such as cancer and inflammatory disorders. The compound's ability to modulate specific molecular targets makes it a candidate for drug development .
Industrial Applications
The industrial applications of this compound include its use in developing materials with specific properties, such as:
- Polymers : It can be incorporated into polymer matrices to enhance mechanical properties.
- Coatings : The compound's chemical stability allows it to be used in coatings that require durability and resistance to environmental degradation.
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including colon and breast cancer cells. These compounds showed potential mechanisms involving apoptosis induction and cell cycle arrest .
- Antimicrobial Studies : Research highlighted the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis provided insights into how modifications at different positions on the pyridazine ring could enhance antimicrobial activity .
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)methyl]-6-methylpyridazin-3-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-[(4-Chlorophenyl)methyl]-6-methylpyridazin-3-one, their substituents, and comparative properties based on available
Key Observations :
Substituent Position and Activity: The position of the methyl group significantly affects reactivity. For example, 6-Chloro-5-methylpyridazin-3(2H)-one (CAS 1703-07-7) exhibits reduced similarity (0.84) compared to the 4-methyl analog due to steric hindrance and altered resonance .
Chlorine Substitution :
- Dichloro derivatives (e.g., 5,6-Dichloropyridazin-3(2H)-one) demonstrate lower solubility in aqueous media but may exhibit stronger electrophilic character, favoring nucleophilic reactions in synthesis .
Functional Group Impact :
- The hydroxymethyl analog (compound 5 in ) shows distinct IR absorption at 3411–3421 cm⁻¹ (OH stretch), indicating hydrogen-bonding capacity absent in the target compound .
Pharmacological and Industrial Relevance
- Agrochemical Use: Chlorinated pyridazinones are prevalent in pesticides, such as (RS)-[O-1-(4-chlorophenyl)pyrazol-4-yl O-ethyl S-propyl phosphorothioate], highlighting the role of chlorophenyl groups in enhancing bioactivity .
- Drug Development: Pyridazinone scaffolds are explored for kinase inhibition; the 4-chlorobenzyl group in the target compound may mimic ATP-binding motifs in enzymatic targets .
Biological Activity
2-[(4-Chlorophenyl)methyl]-6-methylpyridazin-3-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects, supported by case studies and research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a pyridazine ring substituted with a chlorophenyl group. Its structure allows for various chemical reactions, such as oxidation, reduction, and substitution, which can lead to derivatives with enhanced biological properties .
Antimicrobial Activity
Research indicates that derivatives of pyridazin-3(2H)-one, including this compound, exhibit significant antimicrobial properties. For instance:
- A study demonstrated that certain pyridazinone derivatives showed inhibitory activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- The compound's mechanism appears to involve disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.
Anticancer Activity
The compound has been investigated for its potential anticancer effects:
- In vitro studies reported that this compound exhibited cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these cell lines were significantly lower than those of standard chemotherapeutic agents .
- Mechanistically, the compound may induce apoptosis through the activation of caspases and modulation of cell cycle regulators.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored:
- A study compared the anti-inflammatory activity of several pyridazinone derivatives with diclofenac. Compounds similar to this compound demonstrated over 50% inhibition of carrageenan-induced paw edema in rats at a dose of 10 mg/kg .
- This effect is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Other Biological Activities
Additional pharmacological evaluations revealed that this compound may also exhibit:
- Butyrylcholinesterase Inhibition : Relevant for neurodegenerative diseases like Alzheimer's .
- Anticonvulsant Properties : Indicating potential use in treating epilepsy .
- Antidiabetic Effects : Showing promise in managing blood glucose levels .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Akhtar et al. (2016) | Documented diverse pharmacological profiles of pyridazinone derivatives, highlighting antimicrobial and anticancer activities. |
| Bouchmaa et al. (2019) | Investigated the anticancer effects on MCF-7 cells, reporting significant cytotoxicity with an IC50 value lower than standard treatments. |
| Dundar et al. (2019) | Explored butyrylcholinesterase inhibition, suggesting therapeutic applications in neurodegenerative disorders. |
| Boukharsa et al. (2018) | Conducted anti-inflammatory evaluations demonstrating comparable effectiveness to traditional NSAIDs. |
The biological effects of this compound are attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation and cancer progression.
- Cell Cycle Modulation : It can affect cell cycle checkpoints, leading to apoptosis in cancer cells.
Q & A
Q. What are the optimal synthetic routes for 2-[(4-Chlorophenyl)methyl]-6-methylpyridazin-3-one, and how can reaction conditions be optimized for high yield?
The synthesis typically involves multi-step organic reactions, such as cyclocondensation of hydrazines with diketones or substituted aldehydes. For example, a method analogous to uses ethanol as a solvent and sodium ethoxide as a base, with reaction times of 12–24 hours at room temperature. Yield optimization (70–85%) requires precise stoichiometric ratios (e.g., 1:1 molar ratio of hydrazine derivatives to carbonyl precursors) and inert atmospheres to prevent oxidation. Post-synthesis purification via recrystallization in 90% ethanol is recommended to remove unreacted starting materials .
Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?
Key techniques include:
- NMR : Look for characteristic signals: δ 2.5–3.0 ppm (methyl groups on pyridazine), δ 4.0–4.5 ppm (benzyl protons), and aromatic protons (δ 7.2–7.8 ppm) from the chlorophenyl group.
- IR : Stretching frequencies at ~1650 cm⁻¹ (C=O of pyridazinone) and ~750 cm⁻¹ (C-Cl).
- Mass Spectrometry : Molecular ion peaks at m/z consistent with the molecular formula (C₁₂H₁₁ClN₂O; exact mass 234.056 Da). Cross-validate with HRMS for isotopic patterns matching chlorine .
Q. How can researchers purify this compound effectively?
Column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane (3:7 ratio) is effective for initial purification. For higher purity (>98%), recrystallization in ethanol-water mixtures (80:20 v/v) at 4°C yields well-defined crystals. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
Q. What solvent systems are compatible with this compound for in vitro assays?
The compound is soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in ethanol or methanol. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute with PBS (final DMSO ≤0.1%) to avoid cytotoxicity. Stability tests in PBS (pH 7.4, 37°C) over 24 hours are advised to confirm integrity .
Q. How can computational tools predict the compound’s reactivity or interaction with biological targets?
Use DFT calculations (B3LYP/6-31G* basis set) to model electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) against targets like kinases or GPCRs can predict binding affinities. Validate with experimental IC₅₀ values from enzyme inhibition assays .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic structure?
Single-crystal X-ray diffraction (e.g., SHELXL for refinement ) provides bond lengths, angles, and torsion angles critical for confirming the pyridazinone ring conformation and chlorophenyl orientation. Key parameters:
| Bond | Length (Å) |
|---|---|
| C=O | 1.22–1.24 |
| C-Cl | 1.74–1.76 |
| Disorder in the benzyl group can be modeled using PART instructions in SHELX . |
Q. How do substituents on the pyridazinone ring influence bioactivity, and what SAR trends are observed?
Structure-activity relationship (SAR) studies show:
- Methyl at C6 : Enhances metabolic stability by reducing CYP450 oxidation.
- Chlorophenyl at C2 : Increases lipophilicity (logP ~2.5), improving membrane permeability.
- Pyridazinone core : Essential for H-bonding with kinase ATP-binding pockets (e.g., p38 MAPK). Replacements with pyridone reduce potency by 10-fold .
Q. What experimental strategies address contradictions in observed vs. calculated spectroscopic data?
For NMR discrepancies (e.g., unexpected splitting in aromatic protons):
- Perform variable-temperature NMR to detect dynamic effects (e.g., hindered rotation of the chlorophenyl group).
- Use 2D NMR (COSY, NOESY) to confirm through-space couplings.
- Cross-check with solid-state NMR if crystallinity is poor .
Q. How can reaction mechanisms for side-product formation be elucidated during synthesis?
Mechanistic studies (e.g., trapping intermediates with TEMPO or monitoring via LC-MS):
- Byproduct A : Forms via over-alkylation at the pyridazinone N2 position. Mitigate by using bulky bases (e.g., KOtBu) to sterically hinder undesired pathways.
- Byproduct B : Results from Cl⁻ displacement under acidic conditions. Control pH (6.5–7.0) to minimize .
Q. What advanced techniques validate the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose to oxidative (H₂O₂), thermal (40–60°C), and photolytic (ICH Q1B guidelines) stress. Monitor degradation products via UPLC-QTOF.
- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor. Half-life (t₁/₂) <30 minutes suggests need for prodrug derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
